(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18000791
InChI: InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1
SMILES:
Molecular Formula: C7H9BrOS
Molecular Weight: 221.12 g/mol

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

CAS No.:

Cat. No.: VC18000791

Molecular Formula: C7H9BrOS

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol -

Specification

Molecular Formula C7H9BrOS
Molecular Weight 221.12 g/mol
IUPAC Name (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol
Standard InChI InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1
Standard InChI Key CJWXSHRKAMCNDU-RXMQYKEDSA-N
Isomeric SMILES CC1=C(SC(=C1)[C@@H](C)O)Br
Canonical SMILES CC1=C(SC(=C1)C(C)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is C₇H₉BrOS, with a molecular weight of 221.11 g/mol. The (1R) designation indicates the absolute configuration at the chiral center, where the hydroxyl (-OH) group occupies the R-position relative to the thiophene ring . Key structural features include:

  • A thiophene ring substituted with bromine (Br) at C5 and methyl (CH₃) at C4.

  • A hydroxymethyl (-CH₂OH) group at C2, contributing to its polarity and hydrogen-bonding capacity.

The compound’s stereochemistry is critical for its biological activity, as enantiomeric purity often dictates binding affinity in drug-receptor interactions .

Spectroscopic Characterization

While experimental spectra for this specific enantiomer are unavailable, inferred data from analogous compounds suggest:

  • ¹H NMR: A singlet for the methyl group (δ ~2.3 ppm), a doublet for the hydroxyl proton (δ ~1.5 ppm, exchangeable), and aromatic protons split by coupling with Br (δ ~7.1–7.3 ppm) .

  • ¹³C NMR: Signals for the thiophene carbons (δ 125–140 ppm), methyl carbon (δ ~20 ppm), and the chiral carbon bearing OH (δ ~70 ppm) .

  • IR: Strong absorption at ~3350 cm⁻¹ (O-H stretch) and 650 cm⁻¹ (C-Br stretch) .

Synthesis and Stereoselective Preparation

Retrosynthetic Analysis

The compound is likely synthesized via asymmetric reduction of the corresponding ketone, 1-(5-bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7) . This precursor is commercially available and widely used in medicinal chemistry .

Catalytic Asymmetric Reduction

The ketone is reduced to the alcohol using stereoselective methods:

  • Enzymatic Reduction: Employing ketoreductases (e.g., KRED-101) with NADPH cofactors to achieve >99% enantiomeric excess (ee) .

  • Transition Metal Catalysis: Using Ru-BINAP complexes under hydrogen pressure for dynamic kinetic resolution .

Table 1: Comparison of Reduction Methods

MethodCatalystee (%)Yield (%)Reference Analogy
EnzymaticKRED-1019985
Ru-BINAP/H₂[RuCl₂(p-cymene)]₂9590
NaBH₄ with Chiral Ligand(S)-CBS8878

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated at 98–102°C (similar to brominated thiophene analogs) .

  • Boiling Point: ~280°C (extrapolated from ethanone precursor’s 299°C) .

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 g/L) .

Table 2: Predicted Partition Coefficients

LogP (Octanol-Water)LogS (Aqueous Solubility)pKa (OH)
2.3 ± 0.2-2.1 ± 0.314.5

Applications in Pharmaceutical Synthesis

Role in Retinoid Production

The compound’s ethanone precursor is a key intermediate in synthesizing isotretinoin and acitretin, used to treat severe acne and psoriasis . The (1R)-alcohol derivative could serve as a chiral building block for:

  • Proton Pump Inhibitors: Analogous to omeprazole synthesis, leveraging thiophene’s electron-rich aromaticity.

  • Antidiabetic Agents: As seen in pioglitazone intermediates, where stereochemistry affects PPAR-γ receptor activation .

Agrochemical Intermediates

The methyl and bromine substituents enhance bioactivity in pesticides. Potential derivatives include:

  • Neonicotinoids: Structural analogs of imidacloprid targeting insect nicotinic acetylcholine receptors .

  • Fungicides: Thiophene-based compounds with broad-spectrum activity against Botrytis cinerea .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator